molecular formula C8H18ClNO2 B1439683 3-(2-Methoxyethoxy)piperidine hydrochloride CAS No. 1185054-32-3

3-(2-Methoxyethoxy)piperidine hydrochloride

Cat. No. B1439683
CAS RN: 1185054-32-3
M. Wt: 195.69 g/mol
InChI Key: RZVPZMJFDGVVQF-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)piperidine hydrochloride is a chemical compound with the empirical formula C9H20ClNO2 and a molecular weight of 209.71 . It is provided in solid form .


Molecular Structure Analysis

The SMILES string for this compound is COCCOCC1CCCNC1.Cl . This notation provides a way to represent the structure of the chemical using ASCII strings.


Physical And Chemical Properties Analysis

3-(2-Methoxyethoxy)piperidine hydrochloride is a solid . Its empirical formula is C9H20ClNO2 and it has a molecular weight of 209.71 .

Scientific Research Applications

Synthesis and Chemical Properties

Boron(III) bromide-induced ring contraction of 3-methoxypiperidines to 2-(bromomethyl)pyrrolidines showcases a method for converting piperidines into pyrrolidines, highlighting the versatility of piperidine derivatives in organic synthesis (Tehrani et al., 2000).

Large-scale synthesis of N-benzyl-4-formylpiperidine via partial reduction of esters using aluminum hydride reagents modified with pyrrolidine demonstrates an efficient method for synthesizing key intermediates of pharmaceutical importance (Abe et al., 2001).

Synthesis of 2-alkylthio-6-methylpyridine-3-carbaldehydes using sodium bis(2-methoxyethoxy)aluminum hydride highlights the use of piperidine derivatives in synthesizing pyridine compounds, which are crucial in various chemical and pharmaceutical applications (Zubarev et al., 2005).

Pharmaceutical Development and Analysis

Genotoxicity assessment of 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine offers insights into the genotoxic potential of piperazine derivatives, underlining the importance of assessing the safety profiles of pharmaceutical candidates (Kalgutkar et al., 2007).

Identification and quantification of impurities in cloperastine hydrochloride , a piperidine derivative used in cough treatment, demonstrate the significance of purity analysis in ensuring the safety and efficacy of pharmaceutical products (Liu et al., 2020).

Chemical Analysis and Characterization

Spectral characterization of degradation impurities of Paroxetine Hydrochloride Hemihydrate highlights the application of advanced analytical techniques in identifying and understanding the chemical degradation products of pharmaceuticals, ensuring product stability and safety (Munigela et al., 2008).

Isolation of highly pure erlotinib hydrochloride by recrystallization after nucleophilic substitution of an impurity with piperazine underscores the role of piperidine derivatives in the purification processes of pharmaceutical compounds, aiming to achieve high purity levels for clinical use (Zhang & Zha, 2013).

properties

IUPAC Name

3-(2-methoxyethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-10-5-6-11-8-3-2-4-9-7-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVPZMJFDGVVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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